![molecular formula C22H20FN5O4 B2438251 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326852-06-5](/img/structure/B2438251.png)
7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring. It also has a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group attached to it. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core and the attached phenyl groups. The presence of the methoxy and fluoro substituents on the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrimido[4,5-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and fluoro groups could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Inhibition of DNA Repair Protein Ku70/80
Background: DNA double-strand breaks (DSBs) are critical lesions that can lead to genomic instability and cancer. The non-homologous end-joining (NHEJ) pathway is essential for repairing DSBs. The Ku70/80 heterodimer protein plays a central role in NHEJ by binding to DSBs and facilitating repair.
Application: STL127705 acts as a potent inhibitor of the Ku70/80 heterodimer protein. It disrupts the binding of Ku70/80 to DNA substrates, impairing the NHEJ pathway. Additionally, STL127705 inhibits the activation of DNA-PKCS kinase, another key player in DSB repair. By targeting Ku70/80, STL127705 sensitizes cancer cells to radiation treatment, potentially diminishing DSB repair and enhancing therapeutic outcomes .
Synergy with Olaparib in Castration-Resistant Prostate Cancer
Background: Castration-resistant prostate cancer (CRPC) remains a challenge in oncology. Homologous recombination (HR) and NHEJ repair pathways are crucial for maintaining genomic stability. Inhibiting these pathways can enhance the efficacy of cancer therapies.
Application: STL127705 synergizes with olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, in CRPC. By inhibiting both HR and NHEJ repair, STL127705 enhances the effects of olaparib. This combination therapy holds promise for treating CRPC and overcoming resistance to existing treatments .
- Antiproliferative Activity: STL127705 exhibits antiproliferative effects, making it a potential candidate for cancer therapy .
- Apoptosis Induction: STL127705 induces apoptosis (programmed cell death), which could be harnessed for targeted cancer treatments .
- Intermediate in Muscle Relaxant Papaverin Synthesis: STL127705 serves as an intermediate in the preparation of the muscle relaxant papaverin .
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFCXYTLUJPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.